molecular formula C19H23FN4O2S B6435917 N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549019-85-2

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6435917
CAS No.: 2549019-85-2
M. Wt: 390.5 g/mol
InChI Key: MAORDBOJKJKNJM-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidinyl group, a cyclopropyl group, a pyrrolidinyl group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by the introduction of the pyrrolidinyl group via nucleophilic substitution. The final step involves the methanesulfonamide group's attachment.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidines or pyrrolidines.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in enzyme inhibition, the compound may bind to the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

  • N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

  • 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-23(27(25,26)12-14-5-3-2-4-6-14)16-9-10-24(11-16)19-17(20)18(15-7-8-15)21-13-22-19/h2-6,13,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORDBOJKJKNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC(=C2F)C3CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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